molecular formula C10H12FNO B2973930 2-(Cyclopentyloxy)-3-fluoropyridine CAS No. 1395035-70-7

2-(Cyclopentyloxy)-3-fluoropyridine

Cat. No.: B2973930
CAS No.: 1395035-70-7
M. Wt: 181.21
InChI Key: GENRQVSQULCQBS-UHFFFAOYSA-N
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Description

2-(Cyclopentyloxy)-3-fluoropyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a cyclopentyloxy group and a fluorine atom attached to a pyridine ring. Pyridines are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentyloxy)-3-fluoropyridine typically involves the reaction of 3-fluoropyridine with cyclopentanol in the presence of a suitable base and a catalyst. The reaction conditions often include:

    Base: Potassium carbonate or sodium hydride

    Catalyst: Palladium on carbon (Pd/C) or other transition metal catalysts

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Reflux conditions or elevated temperatures around 80-100°C

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of microwave-assisted synthesis can also enhance reaction rates and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentyloxy)-3-fluoropyridine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The cyclopentyloxy group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium amide or thiourea in solvents like ethanol or methanol.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a metal catalyst.

Major Products

    Substitution: Amino or thiol derivatives of the pyridine ring.

    Oxidation: Cyclopentanone or cyclopentanoic acid derivatives.

    Reduction: Piperidine derivatives.

Scientific Research Applications

2-(Cyclopentyloxy)-3-fluoropyridine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Cyclopentyloxy)-3-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The fluorine atom and cyclopentyloxy group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopentyloxy)-4-fluoropyridine
  • 2-(Cyclopentyloxy)-3-chloropyridine
  • 2-(Cyclopentyloxy)-3-bromopyridine

Uniqueness

2-(Cyclopentyloxy)-3-fluoropyridine is unique due to the specific positioning of the fluorine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The presence of the cyclopentyloxy group also imparts distinct steric and electronic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-cyclopentyloxy-3-fluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-9-6-3-7-12-10(9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENRQVSQULCQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=CC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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